molecular formula C9H8 B14583936 1,2,4,5-Tetramethylidenespiro[2.2]pentane CAS No. 61278-85-1

1,2,4,5-Tetramethylidenespiro[2.2]pentane

Cat. No.: B14583936
CAS No.: 61278-85-1
M. Wt: 116.16 g/mol
InChI Key: YMZBVZZYXUTCKP-UHFFFAOYSA-N
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Description

1,2,4,5-Tetramethylidenespiro[2.2]pentane is a unique organic compound characterized by its spiro structure, where two cyclopropane rings are connected through a single carbon atom. This compound is notable for its high degree of strain due to the presence of multiple double bonds and the spiro configuration, making it an interesting subject of study in organic chemistry.

Chemical Reactions Analysis

1,2,4,5-Tetramethylidenespiro[2.2]pentane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a less strained structure.

    Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1,2,4,5-Tetramethylidenespiro[2.2]pentane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,4,5-Tetramethylidenespiro[2.2]pentane exerts its effects is primarily through its highly strained structure, which makes it reactive towards various chemical reagents.

Comparison with Similar Compounds

1,2,4,5-Tetramethylidenespiro[2.2]pentane can be compared with other spiro compounds such as 1,2,4,5-Tetraoxaspiro[2.2]pentane. While both compounds share a spiro structure, this compound is unique due to its multiple double bonds, which contribute to its high strain and reactivity. Similar compounds include:

Properties

CAS No.

61278-85-1

Molecular Formula

C9H8

Molecular Weight

116.16 g/mol

IUPAC Name

1,2,4,5-tetramethylidenespiro[2.2]pentane

InChI

InChI=1S/C9H8/c1-5-6(2)9(5)7(3)8(9)4/h1-4H2

InChI Key

YMZBVZZYXUTCKP-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=C)C12C(=C)C2=C

Origin of Product

United States

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